cefsulodin
Overview
Description
Cefsulodin is a third-generation cephalosporin antibiotic that is particularly effective against Pseudomonas aeruginosa. It was discovered by Takeda Pharmaceutical Company in 1977 . This compound is commonly used in microbiological media, such as this compound-irgasan-novobiocin agar, to selectively isolate Yersinia microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefsulodin is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. . The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Cefsulodin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cefsulodin has a wide range of applications in scientific research:
Mechanism of Action
Cefsulodin exerts its effects by inhibiting cell wall synthesis in bacteria. It competitively inhibits penicillin-binding proteins, preventing the crosslinking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria . The primary molecular targets are the penicillin-binding proteins in the bacterial cell wall .
Comparison with Similar Compounds
Cefsulodin is unique among cephalosporins due to its high specificity for Pseudomonas aeruginosa. Similar compounds include:
Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity but less specificity for Pseudomonas aeruginosa.
Cefotaxime: A third-generation cephalosporin with a broader spectrum but less effective against Pseudomonas aeruginosa.
This compound’s uniqueness lies in its high affinity for penicillin-binding proteins of Pseudomonas aeruginosa, making it particularly effective against this pathogen .
Properties
IUPAC Name |
3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLKGLMBLAAGSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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